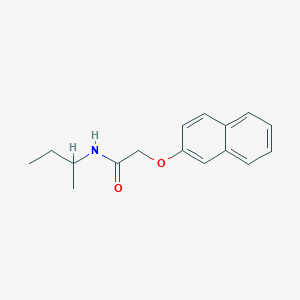
N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide, also known as BINA, is a chemical compound that belongs to the family of naphthalene derivatives. BINA has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide is a selective and potent inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in the brain. By inhibiting PDE4, N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide increases cAMP levels, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB), leading to the upregulation of genes involved in synaptic plasticity and memory formation.
Efectos Bioquímicos Y Fisiológicos
N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide also reduces neuroinflammation and protects against neuronal damage in these models. N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuronal survival and synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide has several advantages for lab experiments, including its high selectivity and potency for PDE4, its ability to cross the blood-brain barrier, and its low toxicity. However, N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide has some limitations, including its limited solubility in water and its potential off-target effects.
Direcciones Futuras
For research on N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide include the development of more potent and selective PDE4 inhibitors, the investigation of N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide's effects on other neurological disorders, and the optimization of N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide's pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide is a chemical compound that has shown promising results for its potential therapeutic applications in various neurological disorders. N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide's mechanism of action involves the inhibition of PDE4, leading to the upregulation of genes involved in synaptic plasticity and memory formation. N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide has several advantages for lab experiments, including its high selectivity and potency for PDE4, its ability to cross the blood-brain barrier, and its low toxicity. Further research is needed to determine the full therapeutic potential of N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide in humans.
Métodos De Síntesis
N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide can be synthesized by the reaction of 2-naphthol with 2-chloro-N-(2-hydroxy-3-methylbutyl) acetamide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted into N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide by the elimination of hydrogen chloride.
Aplicaciones Científicas De Investigación
N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage.
Propiedades
Número CAS |
6137-46-8 |
|---|---|
Nombre del producto |
N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide |
Fórmula molecular |
C16H19NO2 |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
N-butan-2-yl-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C16H19NO2/c1-3-12(2)17-16(18)11-19-15-9-8-13-6-4-5-7-14(13)10-15/h4-10,12H,3,11H2,1-2H3,(H,17,18) |
Clave InChI |
RFXZACAMBVEVOA-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)COC1=CC2=CC=CC=C2C=C1 |
SMILES canónico |
CCC(C)NC(=O)COC1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



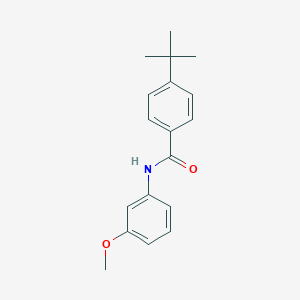
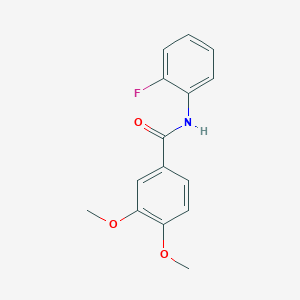

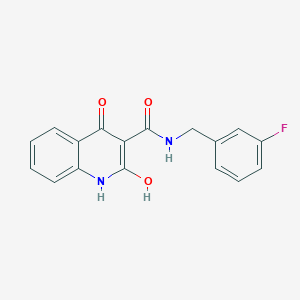
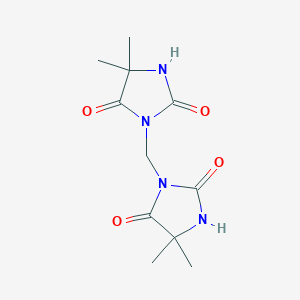
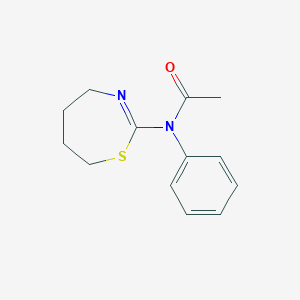
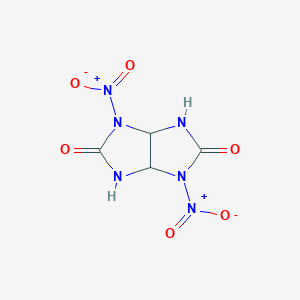
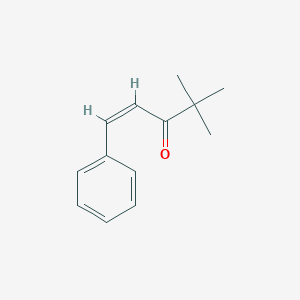
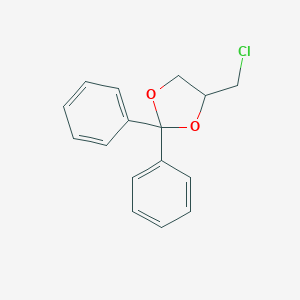
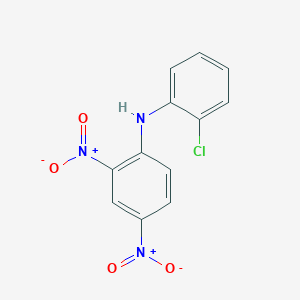
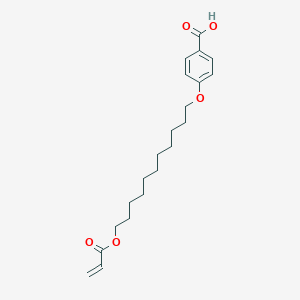
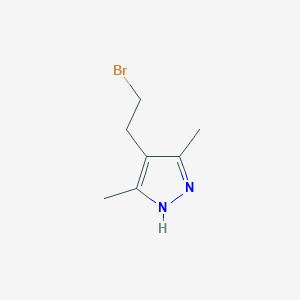
![Hydrindantin dihydrate [MI]](/img/structure/B187621.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B187623.png)